molecular formula C13H10ClN3OS B2997766 5-(2-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 694469-41-5

5-(2-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2997766
CAS No.: 694469-41-5
M. Wt: 291.75
InChI Key: HUECFYBUQDVQCI-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-chlorophenyl group at position 5, a furan-2-ylmethyl group at position 4, and a thiol (-SH) moiety at position 3 (Fig. 1). The presence of the furan ring and chlorinated aryl group imparts distinct electronic and steric properties, influencing its chemical reactivity and biological interactions .

Properties

IUPAC Name

3-(2-chlorophenyl)-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3OS/c14-11-6-2-1-5-10(11)12-15-16-13(19)17(12)8-9-4-3-7-18-9/h1-7H,8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUECFYBUQDVQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2CC3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzaldehyde with furan-2-carbaldehyde and thiosemicarbazide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group may yield disulfides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-(2-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and other cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparisons of Triazole-3-thiol Derivatives
Compound Name Substituents Key Activities Reference
5-(2-Chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol 2-Chlorophenyl, furan-2-ylmethyl Under investigation; structural analog data suggest antimicrobial/anticancer potential
Yucasin (5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol) 4-Chlorophenyl Inhibits YUC flavin monooxygenases in auxin biosynthesis (IC₅₀ ~8.3 μM)
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4-Nitrophenyl, phenoxybenzylidene Antimicrobial activity against S. aureus (MIC 12.5 μg/mL)
(E)-4-((furan-2-ylmethylene)amino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Pyridinyl, furan-methylene Metal complexes show anticancer activity (Hep-G2: 72% inhibition at 50 μM)
5-(2-Chlorophenyl)-4-((1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)methyleneamino)-4H-1,2,4-triazole-3-thiol Pyrazol-methylene Alkaline phosphatase inhibition (IC₅₀ 1.50 μM)


Key Observations :

  • Furan-Containing Analogs: Compounds with furan-derived substituents (e.g., furan-methylene in Schiff bases) exhibit notable anticancer and antimicrobial activities, suggesting the furan ring contributes to bioactivity via π-π interactions or metabolic stability .
  • Thiol Functionality : The thiol group enables metal coordination, as seen in Schiff base metal complexes with enhanced anticancer effects .

Key Insights :

  • The target compound likely follows a similar pathway to , involving cyclization of hydrazinecarbothioamide and subsequent Schiff base formation.
  • Acid catalysis (e.g., glacial acetic acid) is critical for imine bond formation in Schiff base analogs .

Physicochemical and Electronic Properties

  • Lipophilicity : The 2-chlorophenyl group increases lipophilicity (logP ~3.2 estimated) compared to methoxy-substituted analogs (logP ~2.5), enhancing membrane permeability .
  • Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -NO₂) stabilize the triazole ring, while electron-donating groups (e.g., -OCH₃) may reduce oxidative stability .

Biological Activity

5-(2-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has gained attention for its diverse biological activities. The unique structure of this compound, featuring a triazole ring and a thiol group, contributes to its potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents.

The compound has the following chemical characteristics:

  • IUPAC Name : 3-(2-chlorophenyl)-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione
  • Molecular Formula : C13H10ClN3OS
  • CAS Number : 694469-41-5

Biological Activity Overview

Research indicates that compounds within the triazole family exhibit a wide range of biological activities. The biological activity of this compound has been studied in various contexts:

Anticancer Activity

Studies have shown that derivatives of triazoles can exhibit significant anticancer properties. For instance:

  • A study demonstrated that related triazole compounds were effective against colon carcinoma HCT-116 cells with an IC50 value of 6.2 µM and against human breast cancer T47D cells with IC50 values of 43.4 µM and 27.3 µM for different derivatives .
  • The mechanism often involves the inhibition of tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

  • Molecular docking studies suggest that it interacts with cyclooxygenase enzymes (COX), particularly COX-1, inhibiting prostaglandin biosynthesis and thus reducing inflammation .
  • The hydrophobic interactions of alkyl groups in similar triazole derivatives have been linked to their affinity for COX enzymes, indicating potential for therapeutic development in inflammatory conditions.

Research Findings and Case Studies

Several studies have explored the biological activities of this compound and its derivatives:

Study Findings
Investigated the synthesis and characterization of triazole derivatives with potential anticancer activity.
Reported on the anticancer effects against various cancer cell lines, highlighting specific IC50 values.
Focused on anti-inflammatory mechanisms through COX inhibition in molecular docking studies.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The thiol group allows for interactions with enzyme active sites, particularly in COX enzymes.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : They may interfere with cellular processes that regulate the cell cycle.

Q & A

Q. What are the validated synthetic routes for 5-(2-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of thiosemicarbazides or thioamides under basic or acidic conditions. For example, a reflux method using ethanol and aqueous KOH with chloroacetamide derivatives has been optimized to achieve yields >75% . Reaction parameters such as solvent polarity (ethanol vs. water), temperature (reflux vs. room temperature), and catalyst choice (e.g., KOH) significantly affect reaction kinetics and purity. Characterization via ¹H-NMR and LC-MS is critical to confirm structural integrity .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this triazole-thiol derivative?

A multi-technique approach is recommended:

  • ¹H-NMR : Assigns proton environments, e.g., furan methylene protons (~δ 4.5 ppm) and triazole ring protons (~δ 8.1 ppm) .
  • Elemental analysis : Validates empirical formula (e.g., C, H, N, S content) .
  • LC-MS : Confirms molecular ion peaks and detects impurities .
  • IR spectroscopy : Identifies functional groups (e.g., S-H stretch at ~2500 cm⁻¹, C=N at ~1600 cm⁻¹) .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

The compound should be stored in an inert atmosphere (e.g., argon) at room temperature to prevent oxidation of the thiol group. Degradation studies suggest sensitivity to moisture and light, necessitating desiccants and amber vials .

Advanced Research Questions

Q. How can computational methods like molecular docking and DFT improve the understanding of this compound’s bioactivity?

  • Molecular docking : Predicts binding affinities to target proteins (e.g., fungal CYP51 or bacterial enzymes). For example, docking studies may reveal interactions between the triazole-thiol moiety and active-site residues, guiding structural optimization .
  • DFT calculations : Models electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with experimental observations, such as antimicrobial activity .
  • ADME prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP for lipophilicity) to prioritize derivatives for in vivo testing .

Q. How should researchers address contradictions between predicted bioactivity (in silico) and experimental results (in vitro)?

Discrepancies often arise from oversimplified docking models or unaccounted solvent effects. Mitigation strategies include:

  • Binding free energy corrections : Use MM-PBSA/GBSA to refine docking scores .
  • Solvent-accessible surface area (SASA) analysis : Accounts for hydrophobic interactions in aqueous environments .
  • Dose-response assays : Validate computational hits with MIC (Minimum Inhibitory Concentration) tests against pathogens like Candida albicans or Staphylococcus aureus .

Q. What strategies are effective for modifying the triazole-thiol scaffold to enhance selectivity against specific microbial targets?

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., -Cl) at the phenyl ring to improve membrane penetration .
  • Heterocyclic hybridization : Replace furan with thiophene or pyridine to modulate electronic effects and hydrogen-bonding capacity .
  • Prodrug design : Mask the thiol group with acetyl or benzyl protectors to enhance bioavailability, followed by enzymatic cleavage in vivo .

Q. What experimental and computational approaches are used to resolve structural ambiguities in derivatives of this compound?

  • X-ray crystallography : Provides definitive confirmation of regiochemistry (e.g., 1,2,4-triazole vs. 1,3,4-isomer) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex derivatives .
  • SC-XRD (Single-Crystal X-Ray Diffraction) : Validates substituent orientation and non-covalent interactions (e.g., π-π stacking) .

Methodological Notes

  • Key contradictions : reports high docking scores for antifungal activity, but notes variable in vitro efficacy, emphasizing the need for iterative optimization.

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